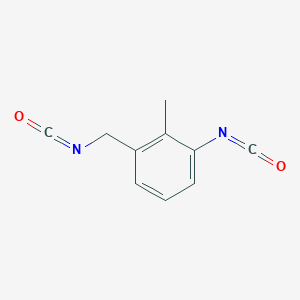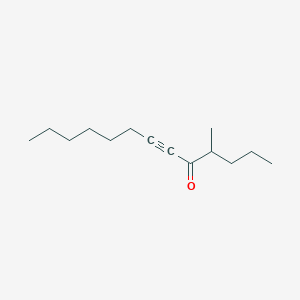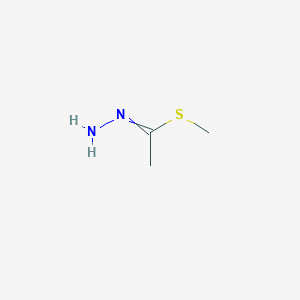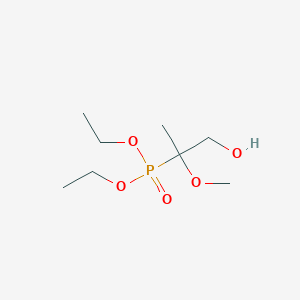![molecular formula C10H14O5 B14380428 Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate CAS No. 90161-13-0](/img/structure/B14380428.png)
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 6-oxabicyclo[320]heptane-7,7-dicarboxylate is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Métodos De Preparación
The synthesis of Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a furan derivative, and the dienophile is an olefinic or acetylenic compound. The reaction conditions usually require heating and the presence of a catalyst to facilitate the cycloaddition .
Análisis De Reacciones Químicas
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and bioactive molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The pathways involved in its action depend on the specific derivatives and their targets .
Comparación Con Compuestos Similares
Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate can be compared with other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the position of the oxygen atom and the ring size.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity as a vesicant.
Bicyclo[2.2.1]heptane derivatives: These compounds are used in various applications, including as chiral auxiliaries and in drug discovery
This compound stands out due to its unique ring structure and the presence of two ester groups, which enhance its reactivity and potential for derivatization.
Propiedades
Número CAS |
90161-13-0 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-13-8(11)10(9(12)14-2)6-4-3-5-7(6)15-10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
UFXZBJKYZDGPIY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C2CCCC2O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)


![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)


![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)





